2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole
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Overview
Description
2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom on the phenyl ring and a phenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-bromophenyl)acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate undergoes cyclization to form the oxazole ring .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromophenylboronic acid is coupled with 4-phenyl-4,5-dihydrooxazole under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents is crucial to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(2-aminophenyl)-4-phenyl-4,5-dihydrooxazole or 2-(2-thiophenyl)-4-phenyl-4,5-dihydrooxazole.
Oxidation: Formation of oxazolone derivatives.
Reduction: Formation of this compound amine or alcohol derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)-4,5-dihydrooxazole: Lacks the phenyl group on the oxazole ring.
2-Phenyl-4,5-dihydrooxazole: Lacks the bromine atom on the phenyl ring.
2-(2-Chlorophenyl)-4-phenyl-4,5-dihydrooxazole: Contains a chlorine atom instead of a bromine atom.
Uniqueness
2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the phenyl group contributes to its stability and potential interactions with biological targets.
Properties
IUPAC Name |
2-(2-bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-9-5-4-8-12(13)15-17-14(10-18-15)11-6-2-1-3-7-11/h1-9,14H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKCPSPWIFJAKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658800 |
Source
|
Record name | 2-(2-Bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153233-81-9 |
Source
|
Record name | 2-(2-Bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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